molecular formula C22H20FN3O4S2 B2419095 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 877655-83-9

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2419095
CAS RN: 877655-83-9
M. Wt: 473.54
InChI Key: JUBCATGAPBMTSX-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20FN3O4S2 and its molecular weight is 473.54. The purity is usually 95%.
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Scientific Research Applications

Radiopharmaceutical Applications

The compound is closely related to chemical frameworks used in the development of selective radioligands for imaging purposes, such as the translocator protein (18 kDa) with PET (Positron Emission Tomography). For example, a study by Dollé et al. (2008) illustrates the synthesis and application of DPA-714, a compound with structural similarities, for in vivo imaging of the translocator protein, highlighting the potential for derivatives of the compound for radiopharmaceutical applications (Dollé et al., 2008).

Synthetic Methodologies

Research into the synthetic methodologies involving similar compounds demonstrates the potential for creating diverse bioactive molecules. For instance, Chikaoka et al. (2003) explored Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes, showcasing advanced synthetic routes that could be applicable to the compound of interest for generating novel molecules with potential biological activities (Chikaoka et al., 2003).

Antimicrobial and Antitumor Potential

Compounds with structural features akin to the one have been evaluated for their antimicrobial and antitumor activities. Research by Talupur et al. (2021) on derivatives of similar compounds has shown promising antimicrobial properties, suggesting that targeted modifications of "2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide" could yield potent antimicrobial agents (Talupur et al., 2021).

Molecular Docking Studies

Further, the compound's structural analogs have been subject to molecular docking studies to assess their binding affinities towards biological targets, indicating its potential use in the design and development of new therapeutic agents. Studies like those conducted by Hafez and El-Gazzar (2017) on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives highlight the antitumor activity of such compounds, offering insights into how modifications to the molecule could lead to significant biomedical applications (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S2/c1-29-17-7-6-15(11-18(17)30-2)26-21(28)20-16(8-9-31-20)25-22(26)32-12-19(27)24-14-5-3-4-13(23)10-14/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBCATGAPBMTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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